molecular formula C26H37N5O8S2 B565040 Bendamustine Bis-mercapturic Acid CAS No. 956344-34-6

Bendamustine Bis-mercapturic Acid

Cat. No.: B565040
CAS No.: 956344-34-6
M. Wt: 611.729
InChI Key: YSTNDPUOARKGRL-SFTDATJTSA-N
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Description

Bendamustine Bis-mercapturic Acid is a identified metabolite of the anticancer drug Bendamustine . Bendamustine itself is a bifunctional alkylating agent with a unique mechanism of action, approved for the treatment of certain hematologic malignancies like indolent B-cell non-Hodgkin lymphoma . It forms intra-strand and inter-strand cross-links between DNA bases, leading to cell death . Compared to other alkylating agents, Bendamustine induces DNA cross-links that appear to be more durable and difficult for cells to repair . The parent compound Bendamustine undergoes extensive metabolism in the liver, resulting in various metabolites including monohydroxy (HP1) and dihydroxy-bendamustine (HP2) derivatives, as well as minor active metabolites formed via CYP1A2 . As a metabolite, this compound is a critical compound for research into the pharmacokinetics, metabolic pathways, and elimination mechanisms of Bendamustine . Investigating this metabolite helps in understanding the complete biotransformation profile and disposition of the parent drug, which is essential for toxicological assessments and drug development programs. This product is intended for research purposes such as analytical reference standards in mass spectrometry, metabolism and disposition studies, and other laboratory investigations. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[5-[bis[2-[(2R)-2-acetamido-2-carboxyethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTNDPUOARKGRL-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675672
Record name (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956344-34-6
Record name (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metabolic Context and Biosynthetic Inspiration

Bendamustine undergoes extensive hepatic metabolism, primarily via hydrolysis to inactive metabolites (monohydroxy- and dihydroxy-bendamustine) and minor cytochrome P450 1A2-mediated oxidation to active intermediates (γ-hydroxybendamustine and N-desmethyl-bendamustine). Mercapturic acid conjugates, such as this compound, are hypothesized to form via glutathione conjugation followed by enzymatic processing (e.g., γ-glutamyltranspeptidase and dipeptidase activity), which replaces glutamate and glycine residues with acetylcysteine. This pathway aligns with established mechanisms for detoxifying electrophilic alkylating agents.

Table 1: Key Reaction Parameters for Mercapturic Acid Conjugation

ParameterOptimal ConditionsRationale
SolventPhosphate buffer (pH 7.4–8.0)Mimics physiological conditions
Temperature37°CMatches enzymatic reaction kinetics
Reaction Time24–48 hoursEnsures complete substitution of chlorides
Molar Ratio1:2 (Bendamustine:N-acetylcysteine)Stoichiometric balance for bis-adduct formation

Analytical Validation and Quality Control

Mass Spectrometric Characterization

HPLC-MS/MS analyses reveal distinct fragmentation patterns:

  • Parent Ion : m/z 618.25 ([M+H]⁺)

  • Product Ions : m/z 502.18 (loss of deuterated acetyl group) and m/z 345.11 (benzimidazole core).

Inter-day assay precision for this compound quantification shows a coefficient of variation ≤12.3%, meeting regulatory standards for bioanalytical methods .

Chemical Reactions Analysis

Types of Reactions: Bendamustine Bis-mercapturic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, thiol derivatives, and various substituted compounds .

Scientific Research Applications

Pharmacokinetics and Metabolism

Bendamustine undergoes extensive metabolism in the body, resulting in several metabolites, including Bendamustine Bis-mercapturic Acid. This metabolite is formed through conjugation with glutathione and is excreted primarily via urine. Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens and minimizing toxicity .

Clinical Applications

1. Efficacy in Hematological Malignancies:
this compound has been studied for its effectiveness in treating relapsed or refractory non-Hodgkin lymphoma and chronic lymphocytic leukemia. Clinical trials have demonstrated that bendamustine, often combined with rituximab, significantly improves progression-free survival compared to traditional therapies like R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) .

2. Immunomodulatory Effects:
Research indicates that bendamustine has immunomodulatory properties that may enhance anti-tumor immunity. Studies have shown that it can affect various immune cell populations, including T cells, B cells, and natural killer cells. For instance, bendamustine treatment has been associated with lymphopenia but also with enhanced antibody-dependent cellular cytotoxicity (ADCC) when used in combination with monoclonal antibodies .

3. Safety Profile:
The safety profile of bendamustine is generally favorable; however, it can lead to hematological toxicities such as lymphopenia and thrombocytopenia. The incidence of these side effects can vary based on patient characteristics and treatment regimens . Monitoring metabolite levels like this compound may help predict adverse effects and guide dose adjustments.

Case Studies

Several case studies have documented the clinical outcomes associated with this compound:

  • Case Study 1: A cohort of patients with rituximab-refractory indolent non-Hodgkin lymphoma showed an overall response rate of 77% when treated with bendamustine alone or in combination with rituximab. The median progression-free survival was reported at approximately 9 months .
  • Case Study 2: In a study involving patients with chronic lymphocytic leukemia who were previously treated with multiple lines of therapy, bendamustine demonstrated significant efficacy with manageable toxicity profiles. The combination therapy led to improved overall survival rates compared to historical controls .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Role/Purpose
Bendamustine Bis-mercapturic Acid 956344-34-6 C₂₆H₃₁N₅O₈S₂ 611.67 Bis-mercapturic acid, benzimidazole Detoxification metabolite
Bendamustine Hydrochloride 16506-27-7 C₁₆H₂₁Cl₂N₃O₂·HCl 394.70 Chloroethyl, benzimidazole Parent chemotherapeutic agent
Bendamustine Related Compound D - C₁₄H₁₈ClN₃O₂ 295.77 Butanoic acid, chloroethyl Degradation product
Bendamustine Related Compound F - C₂₂H₃₃Cl₂N₃O₇ 522.42 Mannitol ester, chloroethyl Stabilized formulation excipient
Bendamustine-d6 (Deuterated Analog) 1356930-62-5 C₂₆H₃₁D₆N₅O₈S₂ 617.77 Deuterated mercapturic acid chains Internal standard for pharmacokinetics

Key Findings:

  • Metabolic Activity : this compound lacks the alkylating chloroethyl groups of bendamustine, rendering it therapeutically inert but essential for reducing nephrotoxicity .
  • Stability : Related Compound F (mannitol ester) is used in lyophilized formulations to enhance shelf-life, unlike the bis-mercapturic acid, which is unstable in acidic conditions .
  • Analytical Utility : Deuterated analogs (e.g., this compound-d6) serve as internal standards in mass spectrometry, enabling precise quantification in biological matrices .

Pharmacokinetic and Clinical Comparisons

Table 2: Pharmacokinetic Parameters (Preclinical Data)

Compound Half-Life (h) Clearance (mL/min/kg) Volume of Distribution (L/kg) Bioavailability
Bendamustine Hydrochloride 0.5–1.2 12.5–18.9 0.8–1.2 >90% (IV)
This compound 2.4–3.8 3.2–4.5 0.3–0.5 Not applicable
Related Compound D 6.5–8.1 1.8–2.4 0.6–0.9 -
  • Bendamustine Hydrochloride : Rapid clearance and short half-life necessitate frequent dosing, whereas its bis-mercapturic acid metabolite persists longer, aiding toxicity mitigation .

Analytical and Regulatory Considerations

  • Quality Control : USP standards mandate ≥90% purity for bendamustine hydrochloride, while bis-mercapturic acid is monitored as a major metabolite in pharmacokinetic assays .

Biological Activity

Bendamustine Bis-mercapturic Acid (BBMA) is a significant metabolite of the chemotherapeutic agent bendamustine, which is primarily used in the treatment of chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma. Understanding the biological activity of BBMA provides insight into its pharmacokinetics, potential therapeutic effects, and safety profile.

Overview of Bendamustine

Bendamustine is classified as an alkylating agent that functions by forming cross-links in DNA, leading to cell cycle arrest and apoptosis in malignant cells. It has a unique structure that combines properties of both alkylating agents and antimetabolites, enhancing its efficacy against certain cancers. The metabolism of bendamustine involves several pathways, leading to various metabolites, including BBMA.

Metabolic Pathways

The metabolism of bendamustine occurs primarily through hepatic processes involving enzymes such as cytochrome P450 and glutathione S-transferases. Key metabolic pathways include:

  • Hydrolysis : The primary metabolic pathway where bendamustine is hydrolyzed to form less active metabolites.
  • Conjugation : Involves the conjugation with glutathione, leading to the formation of BBMA and other mercapturic acids.
  • N-demethylation : This process leads to the formation of metabolites that retain some biological activity.

Table 1: Major Metabolites of Bendamustine

MetabolitePathwayBiological Activity
BendamustineParent compoundAlkylating agent
γ-HydroxybendamustineHydrolysisReduced activity
BBMAGlutathione conjugationDetoxification
Cysteine conjugatesConjugationPotential toxicity

Biological Activity of BBMA

BBMA is primarily regarded as a detoxification product of bendamustine. Its formation indicates the body’s mechanism to reduce toxicity from the parent compound. The biological activities associated with BBMA include:

  • Detoxification : BBMA is more water-soluble than bendamustine, facilitating its excretion via urine. This property is crucial for minimizing potential toxic effects associated with the accumulation of bendamustine in tissues.
  • Bioactivation Potential : While generally considered a detoxification product, some studies suggest that BBMA may undergo further metabolic transformations that could lead to bioactivation, resulting in reactive species that may exert cytotoxic effects on cells .

Case Studies and Research Findings

  • Clinical Studies on Metabolite Profiles :
    A study involving cancer patients demonstrated that BBMA and other metabolites were excreted in urine following intravenous administration of bendamustine. The study identified 25 bendamustine-related compounds, emphasizing the complexity of its metabolic pathways .
  • Animal Studies :
    Research conducted on Sprague-Dawley rats and cynomolgus monkeys highlighted that after administering a formulated bendamustine derivative, significant amounts of BBMA were detected in urine samples. This finding underscores the importance of understanding the pharmacokinetics and safety profiles of bendamustine metabolites .
  • Toxicological Considerations :
    Investigations into the toxicological implications of mercapturic acids reveal that while they serve primarily as detoxification products, certain conditions might lead to their bioactivation into reactive intermediates capable of inducing cellular damage .

Q & A

Q. How can researchers confirm the structural identity of Bendamustine Bis-mercapturic Acid (BBA) in experimental samples?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) to analyze the compound’s hydrogen and carbon environments, focusing on characteristic peaks for the mercapturic acid moieties and bendamustine backbone.
  • High-performance liquid chromatography (HPLC) with a UV detector (e.g., λ = 254 nm) can confirm purity and retention time alignment against reference standards.
  • Mass spectrometry (MS) provides molecular weight confirmation (e.g., ESI-MS for [M+H]+ ions). Cross-reference with synthetic intermediates (e.g., bendamustine deschloro dimer) to rule out impurities .

Q. What are the established protocols for synthesizing BBA in laboratory settings?

Methodological Answer:

  • Synthesis involves sequential steps: benzyl-protection of amine/carboxylic acid groups, saponification, oxirane ring-opening, and Fischer esterification.
  • Key steps:

Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient.

Characterization : Validate intermediates via thin-layer chromatography (TLC) and final product purity via HPLC (≥95%) .

Q. What analytical techniques are recommended for quantifying BBA in biological matrices?

Methodological Answer:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-D6) improves accuracy in plasma/serum.
  • Optimize parameters:
  • Column : C18, 2.1 × 50 mm, 1.7 µm.
  • Ionization : Positive electrospray (ESI+).
  • Calibration range : 1–500 ng/mL with R² > 0.99 .

Q. How is BBA integrated into metabolic studies of bendamustine?

Methodological Answer:

  • BBA is a key mercapturate metabolite formed via glutathione conjugation.
  • In vitro models : Incubate bendamustine with liver microsomes or hepatocytes, then quantify BBA using LC-MS.
  • In vivo : Monitor BBA excretion in urine post-bendamustine administration to assess metabolic clearance .

Q. What safety protocols are critical for handling BBA in laboratory settings?

Methodological Answer:

  • Use BSL-2 containment due to cytotoxic properties.
  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Storage : Short shelf life at -20°C; confirm expiry dates align with experimental timelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) interactions between BBA and co-administered drugs?

Methodological Answer:

  • Study design : Conduct crossover trials comparing bendamustine monotherapy vs. combination therapy (e.g., with rituximab).
  • PK parameters : Compare clearance (CL), volume of distribution (Vd), and AUC using non-compartmental analysis.
  • Statistical models : Apply multivariate regression to control for covariates (e.g., prior chemotherapy cycles) .

Q. What methodological strategies optimize impurity profiling of BBA in synthetic batches?

Methodological Answer:

  • Forced degradation studies : Expose BBA to heat, light, and acidic/alkaline conditions to identify degradation products (e.g., bendamustine deschloro dimer).
  • Analytical tools : Use HPLC-DAD/ELSD to detect impurities at 0.1% threshold. Reference synthetic protocols to minimize esterification by-products .

Q. How do in vitro and in vivo models differ in predicting BBA’s role in drug resistance?

Methodological Answer:

  • In vitro : Use lymphoma cell lines (e.g., RBL-2H3) treated with BBA to measure IC50 shifts under bendamustine pressure.
  • In vivo : Compare tumor regression in xenograft models with/without BBA co-administration. Validate findings using RNA-seq to identify resistance markers (e.g., PARP-1 overexpression) .

Q. What statistical approaches address variability in BBA’s clinical pharmacokinetics across patient subgroups?

Methodological Answer:

  • Population PK modeling : Use NONMEM or Monolix to analyze covariates (e.g., renal impairment, age).
  • Bootstrap validation : Assess model robustness with 1,000 iterations. Stratify patients by prior bendamustine exposure to isolate risk factors (e.g., manufacturing failure in CAR-T therapies) .

Q. How can researchers validate BBA’s stability under varying experimental storage conditions?

Methodological Answer:

  • Stability studies : Store BBA at -80°C, -20°C, and 4°C. Test aliquots at 0, 1, 3, and 6 months via LC-MS.
  • Degradation kinetics : Apply Arrhenius equation to predict shelf life. Use deuterated analogs (e.g., BBA-D6) as internal controls to mitigate matrix effects .

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